molecular formula C26H33N3O5S B11523885 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethylcarbamimidothioate

2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethylcarbamimidothioate

Cat. No.: B11523885
M. Wt: 499.6 g/mol
InChI Key: DECJJMBJJDXQOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethylcarbamimidothioate is a complex organic compound that belongs to the class of pyrrolidine derivatives Pyrrolidine rings are widely used in medicinal chemistry due to their ability to interact with various biological targets

Preparation Methods

The synthesis of 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethylcarbamimidothioate involves multiple steps. The preparation typically starts with the formation of the pyrrolidine ring, followed by the introduction of the propoxyphenyl and dimethoxyphenyl groups. The final step involves the addition of the carbamimidothioate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethylcarbamimidothioate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with various enzymes and receptors. In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring plays a crucial role in binding to these targets, while the propoxyphenyl and dimethoxyphenyl groups enhance its binding affinity and specificity. The carbamimidothioate moiety is believed to contribute to the compound’s overall stability and bioactivity .

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as pyrrolidine-2,5-diones and pyrrolidine-2-ones. These compounds share the pyrrolidine ring structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. The unique combination of substituents in 2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethylcarbamimidothioate makes it distinct and potentially more effective in certain applications .

Properties

Molecular Formula

C26H33N3O5S

Molecular Weight

499.6 g/mol

IUPAC Name

[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethylcarbamimidothioate

InChI

InChI=1S/C26H33N3O5S/c1-5-15-34-20-10-8-19(9-11-20)29-24(30)17-23(25(29)31)35-26(27-6-2)28-14-13-18-7-12-21(32-3)22(16-18)33-4/h7-12,16,23H,5-6,13-15,17H2,1-4H3,(H,27,28)

InChI Key

DECJJMBJJDXQOH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NCCC3=CC(=C(C=C3)OC)OC)NCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.